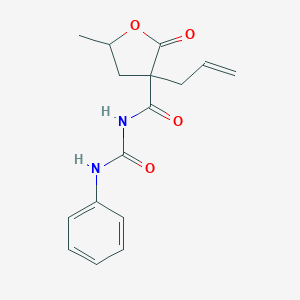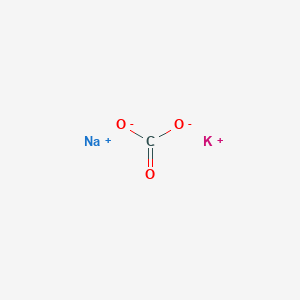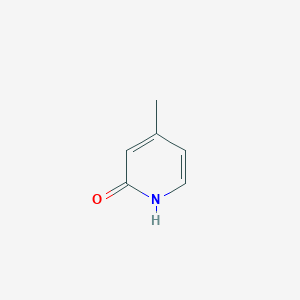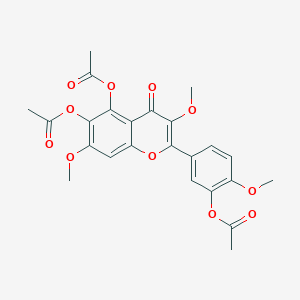
Éster metílico del ácido isoxazol-4-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole-4-carboxylic acid methyl ester involves several innovative methods, including controlled isomerization and domino reactions. A notable approach is the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This method highlights the versatility of isoxazole derivatives in synthetic chemistry, allowing for the efficient preparation of these compounds under mild conditions (Serebryannikova et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazole-4-carboxylic acid methyl ester is characterized by its isoxazole ring, which exhibits slight distortions from planarity due to steric interactions. Structural analysis through crystallography has provided insights into the orientation of functional groups around the isoxazole core, facilitating a deeper understanding of its reactivity and interaction with other molecules (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole-4-carboxylic acid methyl ester participates in a variety of chemical reactions, demonstrating its reactivity and functional utility in organic synthesis. One of the key reactions is the bromination of the methyl group, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor for further synthetic transformations (Roy et al., 2004). Additionally, its involvement in cycloaddition reactions to synthesize isoxazole-fused heterocycles showcases its versatility as a synthetic building block.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
Los anillos de isoxazol son una característica común en muchos fármacos debido a sus diversas actividades biológicas. El éster metílico del ácido isoxazol-4-carboxílico puede servir como precursor para la síntesis de varios compuestos farmacológicamente activos. Por ejemplo, se puede transformar en derivados que actúan como antibióticos, agonistas del receptor GABAA, neurotoxinas, inhibidores de COX2 y agentes inmunosupresores .
Investigación anticancerígena
Los andamios de isoxazol funcionalizados, como los derivados del éster metílico del ácido isoxazol-4-carboxílico, han mostrado potencial en la investigación anticancerígena. Pueden inhibir las histonas desacetilasas (HDAC), que son cruciales en la regulación de la expresión genética y a menudo están desreguladas en las células cancerosas .
Agentes antimicrobianos y antibacterianos
Los derivados de isoxazol presentan significativas actividades antimicrobianas y antibacterianas. El éster metílico del ácido isoxazol-4-carboxílico se puede utilizar para crear compuestos que se dirigen a una variedad de cepas bacterianas, contribuyendo al desarrollo de nuevos antibióticos en una era de creciente resistencia a los antibióticos .
Agentes antituberculosos
Estudios recientes han destacado la eficacia de los derivados de urea y tiourea basados en éster metílico de ácido isoxazolcarboxílico como prometedores agentes antituberculosos. Estos compuestos han mostrado una potente actividad contra cepas de Mycobacterium tuberculosis tanto sensibles a los medicamentos como resistentes a los medicamentos .
Desarrollo de metodologías sintéticas
El éster metílico del ácido isoxazol-4-carboxílico también es valioso en el desarrollo de rutas sintéticas sin metales para la síntesis de isoxazol. Esto es particularmente importante para crear estrategias sintéticas ecológicas y rentables, evitando las desventajas asociadas con las reacciones catalizadas por metales como la toxicidad y el daño ambiental .
Nanocatálisis y administración de fármacos
Los derivados del compuesto se están explorando en el campo de la nanocatálisis y los sistemas de administración de fármacos. Su estructura química única les permite ser utilizados en el diseño de nanoportadores para la administración dirigida de fármacos, mejorando la eficacia y reduciendo los efectos secundarios de los agentes terapéuticos .
Direcciones Futuras
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This presents a new chemotype having potential to be translated into an alternate anti-Mtb agent .
Mecanismo De Acción
Target of Action
Isoxazole-4-carboxylic acid methyl ester and its derivatives have been identified as promising antitubercular agents . The primary target of these compounds is Mycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .
Mode of Action
It is known that the compound interacts with mtb, leading to significant inhibition of the bacteria’s growth . The compound’s effectiveness is enhanced when it contains a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position .
Biochemical Pathways
The compound’s potent antitubercular activity suggests it likely interferes with essential biochemical pathways in mtb .
Pharmacokinetics
The compound’s potent in vitro activity against mtb suggests it may have favorable pharmacokinetic properties that allow it to reach and act on its target effectively .
Result of Action
The primary result of Isoxazole-4-carboxylic acid methyl ester’s action is the inhibition of Mtb growth . This leads to a decrease in the bacterial population, thereby helping to control the spread and severity of TB .
Action Environment
The action of Isoxazole-4-carboxylic acid methyl ester can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Moreover, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . This suggests that exposure to light could potentially affect the compound’s stability and efficacy .
Propiedades
IUPAC Name |
methyl 1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXBTTYJMXYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436830 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15166-81-1 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















